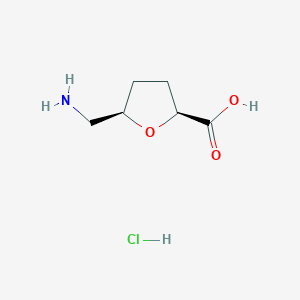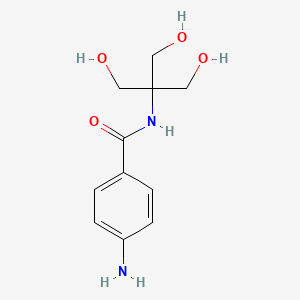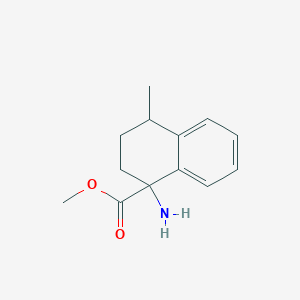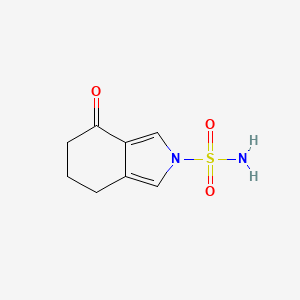![molecular formula C49H56N7O10P B12944659 (2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2,4-dioxo-5-((2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethyl)carbamoyl)-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B12944659.png)
(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2,4-dioxo-5-((2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethyl)carbamoyl)-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2,4-dioxo-5-((2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethyl)carbamoyl)-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including methoxyphenyl, phenyl, dioxo, and diisopropylphosphoramidite, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Key steps may include:
Formation of the tetrahydrofuran ring: This step involves cyclization reactions using appropriate catalysts and solvents.
Introduction of the dioxo and carbamoyl groups: These functional groups are introduced through reactions with suitable reagents under controlled conditions.
Attachment of the diisopropylphosphoramidite group: This step involves the use of phosphoramidite reagents and may require specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy and phenyl groups allows for oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the dioxo and carbamoyl groups, leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methoxy and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: The compound may find use in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. Potential pathways include:
Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with receptors: It could modulate receptor activity, influencing cellular signaling pathways.
DNA/RNA binding: The compound may interact with nucleic acids, affecting gene expression or replication processes.
Eigenschaften
Molekularformel |
C49H56N7O10P |
|---|---|
Molekulargewicht |
934.0 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxo-N-[2-(2-oxo-3H-benzimidazol-1-yl)ethyl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C49H56N7O10P/c1-32(2)56(33(3)4)67(64-28-12-25-50)66-42-29-44(55-30-39(46(58)53-48(55)60)45(57)51-26-27-54-41-16-11-10-15-40(41)52-47(54)59)65-43(42)31-63-49(34-13-8-7-9-14-34,35-17-21-37(61-5)22-18-35)36-19-23-38(62-6)24-20-36/h7-11,13-24,30,32-33,42-44H,12,26-29,31H2,1-6H3,(H,51,57)(H,52,59)(H,53,58,60)/t42-,43+,44+,67?/m0/s1 |
InChI-Schlüssel |
SUOOASJKEDRVKH-JDQPNXEPSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C(=O)NCCN6C7=CC=CC=C7NC6=O |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C(=O)NCCN6C7=CC=CC=C7NC6=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12944577.png)
![(S)-N-(2-(4-cyanophenyl)benzo[d]oxazol-5-yl)-2-((2,3-difluorophenyl)amino)propanamide](/img/structure/B12944581.png)
![4-Bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12944585.png)
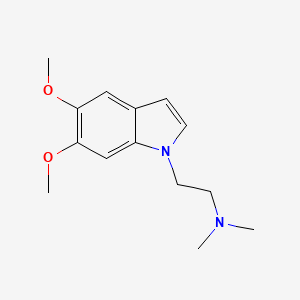

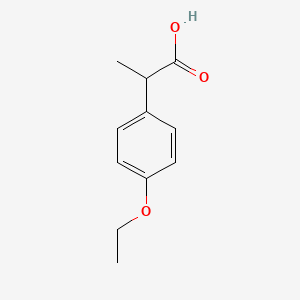
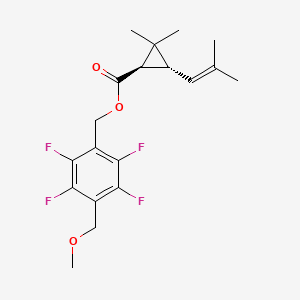

![3,5,7-Trimethyl-2-[(3,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B12944619.png)
